molecular formula C17H34O2 B8226250 2-Heptyldecanoic acid

2-Heptyldecanoic acid

Cat. No. B8226250
M. Wt: 270.5 g/mol
InChI Key: UWORJOUXMWXRPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Heptyldecanoic acid is a useful research compound. Its molecular formula is C17H34O2 and its molecular weight is 270.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Heptyldecanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Heptyldecanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cellular Targets of 2-Bromopalmitate

Davda et al. (2013) studied the cellular targets of 2-bromopalmitate, a general inhibitor of protein S-palmitoylation, through the synthesis and application of click-enabled analogues. The research highlights the reactivity of 2-bromopalmitate and validates clickable 2BP analogues as probes for various membrane-associated enzymes. This indicates a potential application of similar compounds in studying protein-lipid interactions and enzyme activities related to lipid metabolism (Davda et al., 2013).

Myocardial PET Imaging with Fluoro-Heptadecanoic Acids

Research by Jalilian et al. (2006) on [18F]-6-thia-14-fluoro-heptadecanoic acid, a free fatty acid, has been instrumental in myocardial PET imaging. This study focused on optimizing production conditions and automated synthesis, underscoring the significance of heptadecanoic acid derivatives in advanced medical imaging techniques, which could be extended to 2-heptyldecanoic acid (Jalilian et al., 2006).

Enzyme Selectivity Influenced by Long-Chain Alcohols

Holmquist et al. (1996) provided insights into how long-chain aliphatic alcohols, such as heptyl 2-methyldecanoate, can act as enantioselective inhibitors of lipase enzymes. This could imply that similar long-chain fatty acids like 2-heptyldecanoic acid may have specific interactions with enzymes, influencing selectivity and reaction pathways in biological processes (Holmquist et al., 1996).

Biocatalysis and Chemical Synthesis

Research into the synthesis of hexadecanoic acids, closely related to 2-heptyldecanoic acid, reveals significant applications in chemical and biochemical synthesis. For example, Tulloch's (1982) study on the synthesis of [2S-2-2H]- and [2R-2-2H]hexadecanoic acids could provide a framework for understanding the synthetic pathways and applications of 2-heptyldecanoic acid in biocatalysis and material science (Tulloch, 1982).

properties

IUPAC Name

2-heptyldecanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H34O2/c1-3-5-7-9-11-13-15-16(17(18)19)14-12-10-8-6-4-2/h16H,3-15H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWORJOUXMWXRPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(CCCCCCC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H34O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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